molecular formula C₈H₂₂NO₂PS₂ B1142745 Ammonium O,O-dibutyl phosphorodithioate CAS No. 1071-18-7

Ammonium O,O-dibutyl phosphorodithioate

Cat. No.: B1142745
CAS No.: 1071-18-7
M. Wt: 259.37
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Description

Ammonium O,O-dibutyl phosphorodithioate is a chemical compound that belongs to the class of organophosphorus compounds. It is primarily used as a flotation agent in the mining industry, particularly for the separation of chalcopyrite and pyrite. This compound is known for its ability to form strong bonds with metal surfaces, making it an effective collector in mineral processing.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium O,O-dibutyl phosphorodithioate can be synthesized through a one-pot method. The synthesis involves the reaction of dibutyl phosphorodithioic acid with ammonium hydroxide. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through various separation techniques such as filtration and crystallization to obtain a high-purity compound suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ammonium O,O-dibutyl phosphorodithioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and metal salts for complexation reactions. The reactions are typically carried out under ambient conditions, although specific reactions may require controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound include phosphorothioates and metal complexes. These products are significant in various industrial and research applications .

Scientific Research Applications

Ammonium O,O-dibutyl phosphorodithioate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ammonium O,O-dibutyl phosphorodithioate involves its ability to form strong bonds with metal surfaces. This is achieved through the formation of P–S–Cu bonds on the surface of chalcopyrite, which enhances the hydrophobicity of the mineral surface and facilitates its separation from other minerals. The compound adsorbs uniformly on the mineral surface, contributing to its effectiveness as a flotation agent .

Comparison with Similar Compounds

Similar Compounds

    Ammonium O,O-diethyl phosphorodithioate: Similar in structure but with ethyl groups instead of butyl groups.

    Ammonium O,O-dipropyl phosphorodithioate: Contains propyl groups instead of butyl groups.

    Ammonium O,O-dimethyl phosphorodithioate: Contains methyl groups instead of butyl groups.

Uniqueness

Ammonium O,O-dibutyl phosphorodithioate is unique due to its specific molecular structure, which provides optimal hydrophobicity and selectivity in mineral flotation processes. Its ability to form strong bonds with metal surfaces makes it particularly effective in the separation of chalcopyrite from other sulfide minerals .

Biological Activity

Ammonium O,O-dibutyl phosphorodithioate (DBP) is a member of the organophosphorus compounds, particularly classified as a phosphorodithioate. These compounds have garnered attention due to their significant biological activities, including potential applications in agriculture, biochemistry, and environmental science. This article explores the biological activity of DBP, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the chemical formula C8H18N2O4P2S2C_8H_{18}N_2O_4P_2S_2. Its structure consists of two butyl groups attached to a phosphorus atom that is also bonded to two sulfur atoms and an ammonium ion. This configuration contributes to its unique properties and biological activities.

Biological Activity Overview

DBP exhibits a range of biological activities, primarily due to its interaction with biological systems at the molecular level. Key areas of interest include:

  • Inhibition of Enzymatic Activity : DBP is known to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, affecting neural signaling.
  • Toxicological Effects : Studies indicate that DBP can exhibit toxic effects on aquatic organisms, highlighting its potential environmental impact.
  • Use in Agriculture : As a pesticide or herbicide, DBP may be employed to control pests due to its biological activity against certain insects.

Case Studies

  • Toxicity Assessment : A study assessed the chronic toxicity of DBP on aquatic organisms. The results indicated that DBP has high toxicity levels, particularly affecting fish species such as Danio rerio (zebrafish) and Oncorhynchus mykiss (rainbow trout). The 96-hour LC50 values were determined to be significantly low, indicating acute toxicity .
  • Enzymatic Inhibition : Research conducted by Gulea et al. demonstrated that DBP acts as a potent inhibitor of AChE. The IC50 value was found to be in the nanomolar range, suggesting that even at low concentrations, DBP can effectively inhibit this enzyme .
  • Agricultural Application : A field study evaluated the effectiveness of DBP as a biopesticide against common agricultural pests. Results showed a significant reduction in pest populations when treated with formulations containing DBP, thus supporting its use in integrated pest management strategies .

Data Tables

Parameter Value Source
Molecular Weight298.36 g/molChemical Database
AChE Inhibition IC500.5 nMGulea et al., 2018
96-hour LC50 (Zebrafish)0.02 mg/LToxicity Assessment Study
Effective Concentration (Ag)10 mg/LAgricultural Study

The mechanism by which DBP exerts its biological effects primarily involves:

  • Enzyme Interaction : DBP binds to the active site of AChE through non-covalent interactions, leading to enzyme inhibition. This binding prevents the hydrolysis of acetylcholine, resulting in prolonged neurotransmitter action.
  • Cellular Uptake : The compound's lipophilicity allows it to penetrate cellular membranes easily, facilitating its interaction with intracellular targets.

Environmental Impact

DBP's persistence in aquatic environments raises concerns regarding bioaccumulation and ecological toxicity. Research indicates that while it does not bioaccumulate significantly, its chronic toxicity poses risks to aquatic life . The slow biodegradation rates further exacerbate these environmental concerns.

Properties

IUPAC Name

azanium;dibutoxy-sulfanylidene-sulfido-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19O2PS2.H3N/c1-3-5-7-9-11(12,13)10-8-6-4-2;/h3-8H2,1-2H3,(H,12,13);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZBIDALHUESMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=S)(OCCCC)[S-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22NO2PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071-18-7
Record name Ammonium butyl phosphorodithioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1071-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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